Iron(III) sulfate hydrate

CAS No.: 43059-01-4

Cat. No.: VC13334306

Molecular Formula: Fe2H2O13S3

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43059-01-4 |

|---|---|

| Molecular Formula | Fe2H2O13S3 |

| Molecular Weight | 417.9 g/mol |

| IUPAC Name | iron(3+);trisulfate;hydrate |

| Standard InChI | InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |

| Standard InChI Key | VXWSFRMTBJZULV-UHFFFAOYSA-H |

| SMILES | O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] |

| Canonical SMILES | O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] |

Introduction

Chemical and Physical Properties

Molecular Structure and Hydration States

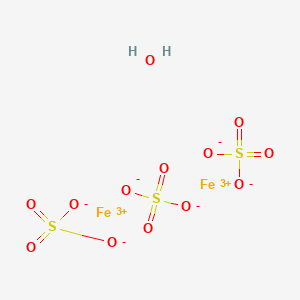

Iron(III) sulfate hydrate comprises a ferric ion (Fe³⁺) coordinated to sulfate anions (SO₄²⁻) and water molecules. The general formula Fe₂(SO₄)₃·nH₂O reflects variable hydration, with common forms including the monohydrate (Fe₂(SO₄)₃·H₂O) and pentahydrate (Fe₂(SO₄)₃·5H₂O) . The monohydrate crystallizes as gray-white granules, while the pentahydrate appears as a light yellow powder . X-ray diffraction studies reveal that water molecules occupy interstitial sites within the crystal lattice, stabilizing the structure through hydrogen bonding .

Table 1: Comparative Properties of Iron(III) Sulfate Hydrates

| Property | Monohydrate | Pentahydrate |

|---|---|---|

| Molecular Formula | Fe₂(SO₄)₃·H₂O | Fe₂(SO₄)₃·5H₂O |

| Molecular Weight (g/mol) | 417.87 | 490.00 |

| Appearance | Gray-white granules | Light yellow powder |

| Density (g/cm³) | 3.097 | 1.898 |

| Solubility (H₂O, 20°C) | 50 g/L | 440 g/L |

| Melting Point | 480°C (decomposition) | Not reported |

Solubility and Stability

The compound exhibits high solubility in water, with the monohydrate dissolving at 50 g/L and the pentahydrate at 440 g/L . Aqueous solutions are acidic, with a pH of 1.5 at 50 g/L concentration, due to hydrolysis of Fe³⁺ ions . In alcohol, solubility is limited, making aqueous media preferable for most applications . Stability is temperature-dependent: prolonged heating above 480°C decomposes the compound into iron(III) oxide (Fe₂O₃) and sulfur trioxide (SO₃) . Hygroscopicity necessitates storage in airtight containers at room temperature to prevent deliquescence .

Synthesis and Industrial Production

Laboratory Methods

Anhydrous iron(III) sulfate is synthesized by boiling iron(II) sulfate (FeSO₄) with concentrated sulfuric acid (H₂SO₄), followed by controlled dehydration :

Hydrated forms are obtained by crystallizing iron(III) sulfate solutions under varying humidity. For example, evaporating a nitric acid-oxidized FeSO₄ solution yields the nonahydrate (Fe₂(SO₄)₃·9H₂O), which can be further dehydrated to lower hydrates .

Industrial-Scale Manufacturing

Industrial production involves oxidizing pyrite (FeS₂) or iron ores with sulfuric acid. A common route employs the reaction of hematite (Fe₂O₃) with sulfuric acid under high pressure :

The resulting solution is filtered, concentrated, and crystallized to obtain the desired hydrate. Process optimization focuses on minimizing impurities like unreacted Fe²⁺, which can affect downstream applications .

Applications Across Industries

Water Treatment and Environmental Remediation

Iron(III) sulfate hydrate is a preferred coagulant in wastewater treatment due to its ability to neutralize colloidal charges and precipitate contaminants. It effectively removes phosphates, heavy metals, and organic matter, reducing biochemical oxygen demand (BOD) by up to 90% in industrial effluents . Recent trials have also explored its use in arsenic removal, achieving >95% efficiency at pH 6–8 .

Textile and Dyeing Industry

As a mordant, the compound forms insoluble complexes with dyes, enhancing color fastness on cotton and wool. It is particularly effective with anthraquinone-based dyes, where it improves wash and light resistance by 40–60% compared to alum mordants .

Table 2: Key Industrial Applications

| Sector | Use Case | Mechanism |

|---|---|---|

| Water Treatment | Coagulation of suspended solids | Charge neutralization, flocculation |

| Textiles | Mordant for dye fixation | Metal-dye complex formation |

| Metallurgy | Pickling baths for steel/aluminum | Oxide layer removal |

| Medicine | Topical astringent for wound care | Protein precipitation |

Biomedical and Research Applications

In cell culture studies, iron(III) sulfate hydrate serves as an iron source for investigating oxidative stress and metalloenzyme function . Its redox activity facilitates electron transfer in Fenton reactions, making it a model compound for studying free radical generation . Recent research has also examined its potential in iron supplementation therapies, though bioavailability remains a challenge compared to ferrous salts .

Recent Advances and Future Directions

Catalytic Applications

A 2024 study demonstrated that iron(III) sulfate hydrate catalyzes the synthesis of aromatic esters with 85–92% yield, outperforming traditional H₂SO₄ catalysts in selectivity . This green chemistry approach reduces waste and energy consumption, aligning with sustainable manufacturing goals.

Environmental Innovations

Researchers are exploring its use in soil remediation to immobilize heavy metals like lead and cadmium. Field trials showed a 70% reduction in metal leaching from contaminated soils treated with 2% (w/w) iron(III) sulfate hydrate .

Biomedical Prospects

Ongoing studies investigate nanoformulations of iron(III) sulfate hydrate for targeted drug delivery. Early results indicate pH-responsive release of anticancer agents in tumor microenvironments, though cytotoxicity thresholds require further optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume